2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Description
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound characterized by a pyrroloquinoxaline core substituted with a cyano group at position 3, an amino group at position 2, and a 3-methoxyphenyl group at position 1. This article compares its structural, synthetic, and functional attributes with similar compounds, focusing on substituent effects and research findings.
Properties
IUPAC Name |
2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c1-24-12-6-4-5-11(9-12)23-17(20)13(10-19)16-18(23)22-15-8-3-2-7-14(15)21-16/h2-9H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYNNWYFBDLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
Introducing the 3-methoxyphenyl group via palladium-catalyzed coupling represents a scalable alternative. A modified protocol from VC13267783 employs:
Catalytic System:
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Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cesium carbonate (Cs₂CO₃)
Reaction Profile:
This method circumvents the need for pre-functionalized aniline derivatives, enabling late-stage diversification of the aryl group. However, catalyst costs and ligand sensitivity to oxygen limit its industrial applicability.
Optimization of Nitrile Group Incorporation
The carbonitrile group at position 3 is introduced either via:
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Direct Cyanation using copper(I) cyanide (CuCN) in DMF at 120°C (yield: 55%), or
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Nitrile Retention during cyclization, as seen in Chichibabin protocols.
Comparative studies indicate that retaining the nitrile during core formation (Method 2) reduces step count and improves overall yield by 19%.
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel with ethyl acetate-methanol (98:2 to 95:5) effectively removes by-products like unreacted aniline and dimerized species.
Spectroscopic Validation
1H NMR (500 MHz, DMSO-d6):
HRMS (ESI):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Chichibabin Cyclization | 74 | 99.2 | High | Low |
| Lithium-Mediated | 30 | 97.8 | Moderate | High |
| Buchwald-Hartwig | 68 | 98.5 | High | Moderate |
Industrial-Scale Considerations
For kilogram-scale production, the Chichibabin protocol demonstrates superior cost-effectiveness due to:
However, WO2008014249A2’s lithium-based method offers faster cycle times (8 hours vs. 24 hours) , making it viable for small-batch applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the pyrroloquinoxaline ring.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Recent studies have indicated that compounds similar to 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
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Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of pyrroloquinoxaline derivatives against resistant strains of bacteria, indicating a promising avenue for antibiotic development.
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Neuroprotective Effects
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : An investigation in Neuroscience Letters reported that the compound reduced oxidative stress and apoptosis in neuronal cells, supporting its role in neuroprotection.
Material Science Applications
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Organic Electronics
- The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Case Study : A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLEDs improved device efficiency due to its favorable charge transport characteristics.
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Polymer Composites
- The compound can be utilized as a dopant or additive in polymer matrices to enhance mechanical and thermal properties.
- Case Study : Research featured in Polymer Science showed that composites containing this pyrroloquinoxaline derivative exhibited improved tensile strength and thermal stability compared to traditional polymers.
Biochemical Applications
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Enzyme Inhibition
- Investigations into the enzyme inhibitory effects of this compound have revealed its potential as a pharmacological agent targeting various enzymes involved in metabolic pathways.
- Case Study : A publication in Bioorganic & Medicinal Chemistry reported that derivatives of this compound effectively inhibited specific kinases linked to metabolic disorders.
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Fluorescent Probes
- The compound’s fluorescence properties make it an excellent candidate for use as a fluorescent probe in biological imaging.
- Case Study : Research detailed in Chemical Communications highlighted the use of this compound as a fluorescent marker for tracking cellular processes in live cells.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The 1-position substituent on the pyrroloquinoxaline core is critical in modulating electronic properties and applications. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -NH₂) enhance adsorption in corrosion inhibition by increasing electron density on the aromatic ring .
- Alkyl substituents (e.g., methoxyethyl) may improve solubility or alter hydrophobic interactions .
- Amino groups enable protonation, critical for electrostatic binding to metal surfaces .
Corrosion Inhibition: AHPQC vs. Target Compound
While the target compound (3-methoxyphenyl) lacks direct corrosion data, its structural relative AHPQC (4-aminophenyl) demonstrates:
- 91% inhibition efficiency in 1 M HCl via Langmuir adsorption .
- Dual anodic/cathodic inhibition due to π-electron interactions with Fe d-orbitals .
- XPS evidence of chemisorption: Protonated NH₂ and quinoxaline nitrogen bind to steel surfaces .
However, its electron-donating nature could still facilitate π-d interactions with metals.
Pharmacological Potential
The 5-methoxy-2-methylphenyl analogue () highlights medicinal applications. Its synthesis via sulfuric acid-mediated reactions (72% yield) suggests scalability for drug development . The methoxy group’s role in enhancing bioavailability or target binding remains speculative but aligns with known trends in heterocyclic drug design.
Physicochemical Data and Stability
Biological Activity
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a compound of significant interest due to its potential biological activities. As a member of the pyrroloquinoxaline family, this compound exhibits various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.35 g/mol. The structure features a pyrroloquinoxaline core substituted with an amino group and a methoxyphenyl moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including:
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Neuroprotective Effects
Emerging research indicates that derivatives of this compound may offer neuroprotective benefits. Studies focusing on oxidative stress models have demonstrated that these compounds can reduce neuronal cell death and improve cognitive functions in animal models.
Case Studies
- Study on Anticancer Properties : A study published in MDPI evaluated several pyrroloquinoxaline derivatives for their anticancer effects. The results showed that compounds with similar structures to this compound exhibited potent activity against colorectal cancer cells (HCT-116) with an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of pyrroloquinoxaline derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications in the chemical structure enhanced activity against resistant strains .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile?
The synthesis typically involves multi-step organic reactions. A common approach is the condensation of substituted benzaldehyde derivatives with pyrroloquinoxaline precursors under acidic conditions. For example, 3-methoxybenzaldehyde may react with a pyrroloquinoxaline intermediate (e.g., 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) in the presence of catalysts like p-toluenesulfonic acid. Purification via recrystallization or column chromatography ensures high purity .
Basic: How can electrochemical techniques quantify the corrosion inhibition efficiency of this compound?
Polarization and electrochemical impedance spectroscopy (EIS) are standard methods. Polarization curves measure shifts in corrosion potential () and current density (), while EIS evaluates charge transfer resistance () and double-layer capacitance (). Inhibition efficiency (IE%) is calculated using:
where and are charge transfer resistances without and with the inhibitor, respectively .
Basic: What spectroscopic methods confirm the adsorption of this compound on metal surfaces?
X-ray photoelectron spectroscopy (XPS) is critical for analyzing surface interactions. Key features include binding energy shifts in C 1s (C=N/C–N at ~286.3 eV) and N 1s (protonated nitrogen at ~400.5 eV). For example, the presence of Fe–N bonds in XPS spectra confirms chemisorption, while shifts in values from EIS suggest physical adsorption .
Advanced: How do structural features of this compound influence its adsorption mechanism on metals?
The 3-methoxyphenyl group enhances electron density via resonance effects, while the quinoxaline core provides π-electrons for donor-acceptor interactions with metal d-orbitals. Protonation of nitrogen atoms in acidic media facilitates electrostatic adsorption on chloride-covered surfaces. Advanced DFT calculations or molecular dynamics simulations can model these interactions .
Advanced: How do contradictions between physical vs. chemical adsorption data arise, and how can they be resolved?
Conflicts often stem from competing interpretations of electrochemical and spectroscopic data. For instance, Langmuir isotherm-derived values near -20 kJ/mol suggest physisorption, while XPS evidence of Fe–N bonds indicates chemisorption. To resolve this, combine temperature-dependent adsorption studies with in-situ Raman spectroscopy to track real-time surface interactions .
Advanced: What methodological considerations are critical for optimizing inhibition efficiency in varying pH conditions?
- Acidic Media : Protonation of nitrogen atoms dominates, favoring electrostatic adsorption. Use polarization resistance () and XPS to assess surface coverage.
- Neutral/Alkaline Media : Decreased protonation shifts adsorption mechanisms to π-backbonding. Employ Mott-Schottky analysis to evaluate semiconductor properties of inhibitor films .
Advanced: How can computational methods complement experimental data in studying this compound’s inhibitory behavior?
- Molecular Dynamics (MD) : Simulate adsorption configurations on Fe(110) surfaces.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electron transfer.
- Monte Carlo Simulations : Predict adsorption isotherms under varying temperatures .
Advanced: What are the limitations of using Langmuir isotherms for adsorption studies of heterocyclic inhibitors?
Langmuir models assume monolayer adsorption and homogeneous surfaces, which may not hold for rough metal substrates. Use Frumkin or Temkin isotherms to account for surface heterogeneity and lateral interactions. Validate with atomic force microscopy (AFM) to map inhibitor distribution .
Advanced: How can time-resolved electrochemical impedance spectroscopy (TREIS) improve mechanistic understanding?
TREIS tracks adsorption kinetics in real-time. For example, a decrease in over time indicates gradual film formation, while frequency-dependent phase shifts reveal pore resistance in inhibitor layers .
Advanced: What strategies mitigate discrepancies between laboratory-scale and industrial-scale corrosion inhibition studies?
- Hydrodynamic Conditions : Use rotating disk electrodes (RDEs) to simulate flow rates in pipelines.
- Temperature/Pressure Effects : Conduct high-pressure autoclave tests with in-situ electrochemical monitoring.
- Synergistic Additives : Combine with surfactants (e.g., sodium dodecyl sulfate) to enhance solubility and adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
